Vapreotide diacetate is derived from the natural peptide somatostatin, which exists in various forms in the human body. The compound is classified under the category of peptide drugs, specifically as a somatostatin analog. Its structure allows it to interact with somatostatin receptors, particularly subtype 2 and subtype 5, thereby exerting its pharmacological effects.
The synthesis of vapreotide diacetate involves solid-phase peptide synthesis techniques. One notable method includes starting with Fmoc-Trp(Boc)-OH and Rink Amide resin to create Fmoc-Trp(Boc)-Rink Amide resin. The process typically follows these steps:
Vapreotide diacetate has a complex molecular structure characterized by its octapeptide sequence. The molecular formula for vapreotide is CHNOS, with a molecular weight of approximately 734.98 g/mol. The structure includes several functional groups that facilitate its interaction with biological receptors.
The structural representation can be summarized as follows:
Vapreotide diacetate undergoes various chemical reactions that are critical for its synthesis and functionality:
These reactions are carefully controlled to ensure high purity and yield of the final product.
The mechanism of action for vapreotide diacetate is primarily through its agonistic effects on somatostatin receptors. It exhibits high affinity for somatostatin receptor subtype 2 and subtype 5, leading to several physiological outcomes:
The pharmacodynamics involve both receptor binding studies and in vivo assessments to confirm efficacy.
Vapreotide diacetate exhibits specific physical and chemical properties that are crucial for its application:
These properties influence its formulation in pharmaceutical preparations.
Vapreotide diacetate has multiple scientific applications:
Vapreotide diacetate belongs to the pharmacotherapeutic class of somatostatin analogs, characterized by their ability to mimic the inhibitory actions of endogenous somatostatin on hormone secretion and cellular proliferation. Its binding profile shows high affinity for SSTR2 (primary target) and SSTR5, with moderate affinity for SSTR3 and SSTR4 [7] [8]. This receptor selectivity differentiates it from other analogs like octreotide, which exhibits broader SSTR2/SSTR5 affinity [6].
The compound exerts multifaceted pharmacological effects through G-protein coupled receptor (GPCR) activation:
Table 1: Receptor Binding Profile of Vapreotide Diacetate
Somatostatin Receptor Subtype | Affinity | Primary Physiological Effects |
---|---|---|
SSTR2 | High (IC₅₀ <10 nM) | Inhibition of GH secretion, gastric acid suppression |
SSTR5 | High (IC₅₀ <10 nM) | Insulin/glucagon modulation |
SSTR3 | Moderate | Tumor antiproliferative effects |
SSTR4 | Moderate | Immune modulation |
SSTR1 | Negligible | Not clinically relevant |
Vapreotide was developed in the 1990s by Debiopharm (Lausanne, Switzerland) as part of efforts to create metabolically stable somatostatin analogs [2] [4]. Its design incorporated key structural innovations:
Preclinical studies demonstrated potent inhibition of growth hormone secretion (ED₅₀ 1.2 μg/kg) and portal pressure reduction in cirrhotic rat models [6]. Phase I trials established that continuous subcutaneous infusion via Chronoclip® pump maintained stable plasma concentrations of ~2,000 pg/mL—a threshold required for therapeutic efficacy in variceal bleeding [2] [4]. The diacetate salt form was selected to optimize solubility for intravenous administration in acute settings [3] [8].
Gastrointestinal Hemorrhage Control
Vapreotide diacetate is clinically validated for esophageal variceal bleeding (EVB), a life-threatening complication of portal hypertension. Its efficacy stems from selective splanchnic vasoconstriction, reducing portal blood flow by 30–40% within 5 minutes of intravenous administration [6]. A pivotal randomized trial demonstrated:
Endocrine Disorders
Though not FDA-approved for acromegaly (unlike octreotide), vapreotide exhibits comparable GH suppression. In clinical studies:
Oncology and Emerging Applications
Emerging preclinical data support potential in neuroendocrine tumors (NETs):
Table 2: Key Chemical and Pharmacological Properties
Property | Specification | Reference |
---|---|---|
Chemical name | D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-tryptophanamide (2→7)-disulfide diacetate | [3] [5] |
Molecular mass | 1,251.47 g/mol | [3] |
CAS number | 936560-75-7 | [3] |
Elimination half-life | 30 minutes (IV); 164±46 minutes (SC) | [2] [5] |
Primary metabolic pathway | Hepatic peptidase cleavage | [8] |
Receptor binding IC₅₀ (NK1) | 330 nM | [3] |
Synonyms and alternative chemical names: Vapreotide diacetate; RC160 diacetate; BMY 41606 diacetate; Sanvar® (brand name); Octastatin [3] [4] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7